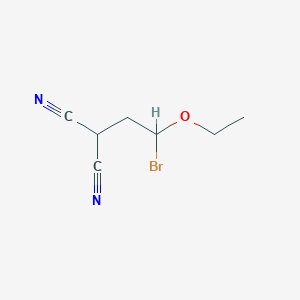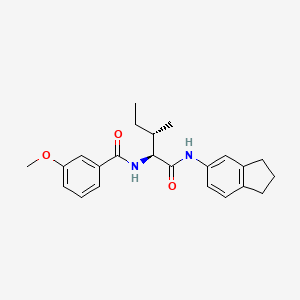
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a methoxybenzoyl group and an isoleucinamide side chain, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the indene derivative with 3-methoxybenzoyl chloride under basic conditions.
Coupling with Isoleucinamide: The final step is the coupling of the methoxybenzoyl-indene intermediate with isoleucinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the methoxybenzoyl group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction of the methoxybenzoyl group can produce methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the methoxybenzoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-5-yl)-4-(3-methoxybenzoyl)-3-methylpiperazin-2-one
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(3-methoxybenzoyl)isoleucinamide is unique due to its combination of an indene moiety with a methoxybenzoyl group and an isoleucinamide side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[(2S,3S)-1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-4-15(2)21(25-22(26)18-9-6-10-20(14-18)28-3)23(27)24-19-12-11-16-7-5-8-17(16)13-19/h6,9-15,21H,4-5,7-8H2,1-3H3,(H,24,27)(H,25,26)/t15-,21-/m0/s1 |
Clave InChI |
AICWBQYDPMKQDY-BTYIYWSLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC(=CC=C3)OC |
SMILES canónico |
CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


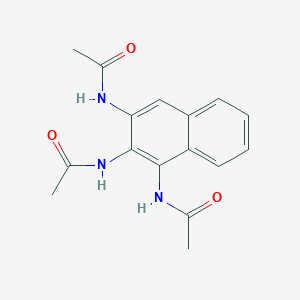
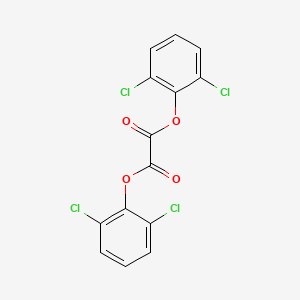
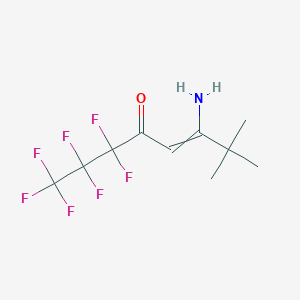


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
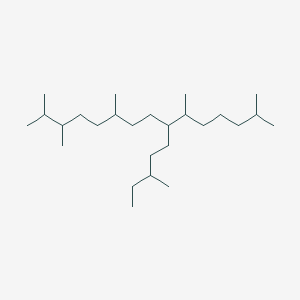
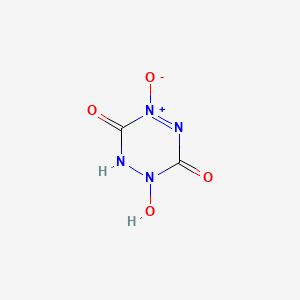

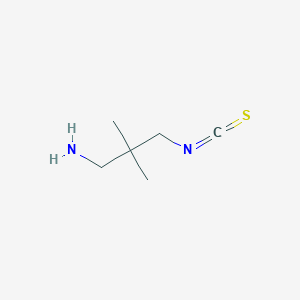
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
